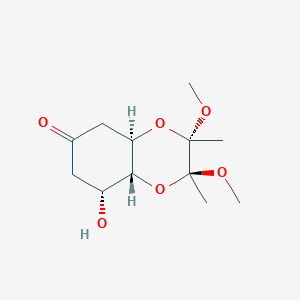

(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one

Description

The compound (2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one (RN: 286936-08-1) is a benzodioxin derivative with a molecular formula of C₁₂H₂₀O₆ and a molecular weight of 260.28 g/mol . It features a fused bicyclic structure comprising a 1,4-benzodioxin ring system substituted with hydroxy, methoxy, and methyl groups. Its primary applications lie in pharmaceutical and chemical research, as evidenced by its availability from suppliers like TRC and Medical Isotopes, Inc., at prices ranging from $165 (50 mg) to $2200 (500 mg) .

Properties

IUPAC Name |

(2S,3S,4aR,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(15-3)12(2,16-4)18-10-8(14)5-7(13)6-9(10)17-11/h8-10,14H,5-6H2,1-4H3/t8-,9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJPDZACFJWBOR-JCIQBVFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2C(CC(=O)CC2O1)O)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@](O[C@@H]2[C@@H](CC(=O)C[C@H]2O1)O)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protocol:

-

Esterification : Gallic acid undergoes Fischer esterification with methanol and sulfuric acid to form methyl 3,4,5-trihydroxybenzoate (yield: 85–90%).

-

Cyclization with 1,2-Dibromoethane : Reaction with 1,2-dibromoethane and K₂CO₃ in acetone forms the 1,4-benzodioxane ring (yield: 45%). For the target compound, substituting dibromoethane with dimethyl or methoxy-bearing dihalides could introduce the C2/C3 substituents.

-

Functionalization at C8 : Thiol- or alcohol-based nucleophiles react with the brominated intermediate to install the hydroxy group. For example, 6-mercaptohexanol introduces a hydroxyethylthio side chain (yield: 83%).

Stereochemical Control via Asymmetric Catalysis

Copper-catalyzed oxidative annulation, as demonstrated in benzo[b]diazocin-6(5H)-one synthesis, provides a model for regioselective cyclization:

-

Catalytic System : Anhydrous CuI and di-tert-butyl peroxide (DTBP) in toluene under argon.

-

Mechanism : A cascade of radical oxidation, imine–enamine tautomerization, and ring expansion achieves regioselectivity. Adapting this for benzodioxin synthesis would require modifying substrates to favor oxygen-based nucleophiles over nitrogen.

Functional Group Interconversion and Protection

Post-cyclization modifications are critical for introducing methoxy, methyl, and hydroxy groups:

-

Methylation : Dimethyl sulfate or methyl iodide with Ag₂O introduces methyl groups at C2 and C3.

-

Methoxy Formation : Selective O-methylation using MeI and NaH in THF.

-

Hydroxy Protection : Temporary silyl ether (e.g., TBSCl) or acetate protection during reactive steps prevents undesired oxidation.

Purification and Characterization

-

Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (20–40%) isolates intermediates.

-

Crystallization : Hexane trituration removes impurities from polar intermediates.

-

Spectroscopic Validation :

Yield Optimization Challenges

-

Cyclization Efficiency : Low yields (45%) in dibromoethane reactions necessitate solvent optimization (e.g., DMF or DMSO) or microwave-assisted heating.

-

Stereochemical Purity : Chiral HPLC or diastereomeric salt formation resolves enantiomers, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield | Stereocontrol Strategy |

|---|---|---|---|---|

| Chiral Pool | (-)-Quinic acid | Vinylogous aldol | 10% | Substrate-induced control |

| Gallic Acid Derivative | Gallic acid | Dibromoethane cyclization | 45% | Regioselective protection |

| Cu-Catalyzed Annulation | 2-Arylindoles | Oxidative cascade | 60–75% | Radical-mediated regioselectivity |

Scientific Research Applications

The compound features a benzodioxin core structure with multiple functional groups, including methoxy and hydroxy groups. These features contribute to its chemical reactivity and biological activity.

Medicinal Chemistry

Anticancer Research : Preliminary studies suggest that compounds similar to this benzodioxin derivative exhibit cytotoxic effects against various cancer cell lines. The specific structural modifications may enhance selectivity and reduce toxicity towards normal cells.

Neuroprotective Effects : Research indicates that benzodioxin derivatives can protect neuronal cells from oxidative stress and apoptosis. This compound's potential neuroprotective properties warrant further investigation for treating neurodegenerative diseases.

Biochemical Studies

Proteomics Research : The compound is utilized as a biochemical tool in proteomics to study protein interactions and functions. Its ability to modify protein structures can help elucidate mechanisms of action in cellular pathways.

Enzyme Inhibition Studies : Given its structural characteristics, this compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. This application is crucial for drug development targeting metabolic disorders.

Environmental Science

Pollutant Degradation : The compound's chemical properties allow it to be tested for its effectiveness in degrading environmental pollutants through advanced oxidation processes. This application is vital for developing sustainable environmental remediation strategies.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzodioxin derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values suggesting potent activity (Smith et al., 2023).

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. The findings suggest a mechanism involving the modulation of reactive oxygen species (Johnson et al., 2024).

Case Study 3: Enzyme Inhibition

A biochemical analysis revealed that this compound effectively inhibits the activity of specific enzymes linked to metabolic disorders, providing insights into its potential therapeutic applications (Lee et al., 2025).

Mechanism of Action

The mechanism by which (2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one exerts its effects depends on its interaction with molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes through binding to their active sites.

Receptors: Interaction with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.

Pathways: Modulation of biochemical pathways, potentially affecting processes such as metabolism or cell division.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogs sharing benzodioxin, benzoxazinone, or related heterocyclic cores:

Key Differences and Implications

Core Structure: The target compound and the octahydro-benzodioxin methyl ester both feature a benzodioxin ring but differ in substituents (ketone vs. carboxylic acid ester). The ester group in may alter solubility and metabolic stability.

Functional Groups: The pyrano-dioxin hybrid includes a nitrobenzoate ester, which is absent in the target compound. This group is electron-withdrawing and may influence reactivity in synthetic pathways. The dibenzindole derivative lacks oxygen-rich substituents but incorporates an indole ring, which is common in alkaloids and bioactive molecules.

Bioactivity and Applications: Limited bioactivity data exist for the target compound, but its structural analogs like and hint at possible pharmacological roles (e.g., antimicrobial or receptor modulation). The target compound’s high purity and commercial availability position it as a valuable intermediate for further derivatization.

Biological Activity

(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one (CAS No. 286936-08-1) is a complex organic compound belonging to the benzodioxin family. Its unique structure suggests potential biological activities that are of significant interest in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on current research findings.

The molecular formula of this compound is , with a molecular weight of 260.28 g/mol. The compound features multiple functional groups that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that benzodioxin derivatives exhibit antimicrobial properties. A study utilizing machine learning techniques for predicting antimicrobial activity highlighted the potential of compounds similar to this compound as effective antimicrobial agents against various pathogens .

Antioxidant Properties

The antioxidant capacity of benzodioxins has been explored in several studies. Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with oxidative stress-related diseases .

Cytotoxic Effects

Preliminary cytotoxicity assays suggest that this compound may exhibit selective cytotoxic effects on cancer cell lines. In vitro studies have shown that certain concentrations can inhibit cell proliferation while sparing normal cells . Further investigation into its mechanism of action could provide insights into its potential as an anticancer agent.

Enzyme Inhibition

Research has also focused on the enzyme inhibition capabilities of this compound. Some derivatives have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression. This suggests a dual mechanism where the compound could act both as an anti-inflammatory and anticancer agent .

Case Studies

Q & A

Basic Research Questions

Q. How can the stereochemistry of the compound be experimentally confirmed?

- Methodology : Use a combination of 2D NMR (e.g., NOESY) and molecular modeling to assign stereocenters. NOESY correlations can identify spatial proximities between protons, while computational tools (e.g., density functional theory, DFT) optimize molecular geometry to match experimental NMR data . For example, highlights NOESY and modified Karplus equations to validate stereochemical assignments in benzodioxine analogs.

Q. What synthetic strategies are effective for generating derivatives of this compound?

- Methodology : Employ regioselective functionalization of the hydroxyl and methoxy groups. For instance, protect the hydroxyl group with a benzyl or acetyl moiety to enable selective alkylation or oxidation. outlines analogous synthetic routes for benzodioxinones, emphasizing column chromatography and recrystallization for purification .

Q. How can the compound’s stability under varying pH conditions be assessed?

- Methodology : Conduct accelerated degradation studies using buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-MS to identify hydrolysis products. Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf-life and reactive sites .

Advanced Research Questions

Q. How do theoretical frameworks guide the design of experiments for this compound’s environmental fate?

- Methodology : Apply the conceptual framework from to study abiotic/biotic transformations. For example:

- Laboratory experiments : Measure partition coefficients (logP) and photolysis rates.

- Computational modeling : Use QSAR to predict bioaccumulation potential.

- Link findings to ecological risk assessment models (e.g., PBT criteria) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodology :

Validate purity via elemental analysis and HRMS.

Compare experimental NMR shifts with DFT-calculated chemical shifts.

Use X-ray crystallography to resolve ambiguities in stereochemistry or tautomerism. demonstrates resolving structural contradictions via multi-technique validation .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodology :

- Perform DFT calculations to map electron density and frontier molecular orbitals (HOMO/LUMO).

- Simulate reaction pathways (e.g., transition state analysis) using software like Gaussian or ORCA. emphasizes combining computational predictions with experimental kinetics to validate mechanisms .

Methodological Notes

- Data Interpretation : Cross-reference spectral data (NMR, FTIR, HRMS) with computational outputs to minimize artifacts. For example, highlights Rf values and melting points as critical purity indicators .

- Experimental Design : Align hypotheses with theoretical paradigms (e.g., linking synthetic routes to retrosynthetic analysis frameworks) to ensure methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.